molecular formula C12H7F3N2O2 B5152915 6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 853312-87-5

6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No. B5152915
CAS RN: 853312-87-5
M. Wt: 268.19 g/mol
InChI Key: OVVSGYMJHSVBIM-UHFFFAOYSA-N
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Description

6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. In

Mechanism of Action

FIPI works by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes, including cell proliferation, migration, and survival. By inhibiting PLD activity, FIPI reduces the levels of PA in cells, leading to downstream effects that contribute to its therapeutic potential.
Biochemical and Physiological Effects
FIPI has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell death, and reduce inflammation in various cell types. Additionally, FIPI has been shown to have cardioprotective effects in animal models of myocardial infarction, suggesting its potential use in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

FIPI has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several future directions for research on FIPI. One area of interest is the development of more potent and selective PLD inhibitors based on the structure of FIPI. Another area of research is the investigation of the potential therapeutic applications of FIPI in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of new delivery methods for FIPI, such as nanoparticles or liposomes, could enhance its efficacy and reduce potential toxicity.

Synthesis Methods

FIPI can be synthesized through a multistep process starting with the reaction of 2-furanylboronic acid with 3-methyl-4-(trifluoromethyl)isoxazole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving chlorination, deprotection, and cyclization to yield the final product. The synthesis of FIPI has been optimized to produce high yields and purity.

Scientific Research Applications

FIPI has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. PLD has been implicated in the development and progression of several diseases, making it an attractive target for drug development.

properties

IUPAC Name

6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-18-9)16-11(10)19-17-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVSGYMJHSVBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

CAS RN

853312-87-5
Record name 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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